molecular formula C10H16S B156222 3-Hexylthiophene CAS No. 1693-86-3

3-Hexylthiophene

Cat. No. B156222
Key on ui cas rn: 1693-86-3
M. Wt: 168.3 g/mol
InChI Key: JEDHEMYZURJGRQ-UHFFFAOYSA-N
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Patent
US05272234

Procedure details

0.125 mole of n-hexylbromide was dissolved in 40 ml of ethyl ether. Then, 10 ml of ethyl ether was added in drops and also 0.13 mole of magnesium chip was added. The mixture was refluxed for 5 to 6 hours and the Grignard agent was obtained. The Grignard reagent was added to a solution consisting of 70 mg of NiDPPPCl2 and 0.106 mole of 3-bromo thiophene in drops at 0° c, then the mixture was refluxed for 12 to 15 hours. After that, the mixture was hydrolyzed with 40 ml of 1 N hydrochloric acid and 150 ml of ice water. Then, ethyl ether was used to extract the mixture for a few times, and the mixture was washed with water until the solution was neutral. The extract was dried by sodium sulfate to remove the solvent. The product of 3-hexylthiophene was obtained with a yield of 65% after distillation under reduced pressure.
Quantity
0.125 mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.106 mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0.13 mol
Type
reactant
Reaction Step Seven
Quantity
10 mL
Type
solvent
Reaction Step Seven
Yield
65%

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[Mg].Br[C:10]1[CH:14]=[CH:13][S:12][CH:11]=1.Cl>C(OCC)C>[CH2:1]([C:10]1[CH:14]=[CH:13][S:12][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
0.125 mol
Type
reactant
Smiles
C(CCCCC)Br
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.106 mol
Type
reactant
Smiles
BrC1=CSC=C1
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Five
Name
ice water
Quantity
150 mL
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Seven
Name
Quantity
0.13 mol
Type
reactant
Smiles
[Mg]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 5 to 6 hours
Duration
5.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
the Grignard agent was obtained
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 12 to 15 hours
Duration
13.5 (± 1.5) h
EXTRACTION
Type
EXTRACTION
Details
to extract the mixture for a few times
WASH
Type
WASH
Details
the mixture was washed with water until the solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried by sodium sulfate
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)C1=CSC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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